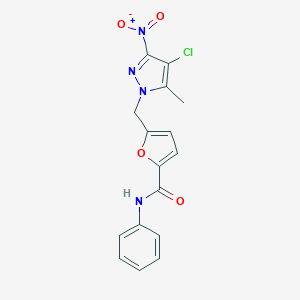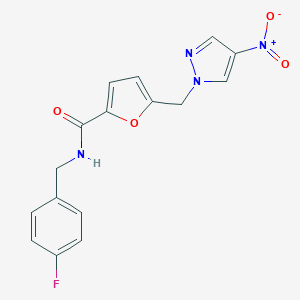
4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as MLN4924 or pevonedistat and is a small molecule inhibitor of NEDD8-activating enzyme (NAE).
Mécanisme D'action
4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibits NAE, which is responsible for the activation of NEDD8. NEDD8 is a small ubiquitin-like protein that is involved in the regulation of protein degradation, DNA damage repair, and cell cycle progression. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which can result in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide have been studied in various cell lines and animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit tumor growth in xenograft models. However, it has also been shown to have toxic effects on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments is its specificity for NAE. This allows for the study of the role of NEDD8 in various cellular processes. However, one of the limitations is its toxicity to normal cells, which can affect the interpretation of the results.
Orientations Futures
There are several future directions for the study of 4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. One direction is the development of more potent and selective NAE inhibitors. Another direction is the investigation of the role of NEDD8 in various cellular processes, such as DNA damage repair and immune response. Additionally, the combination of 4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide with other anti-cancer agents is also an area of future research.
Méthodes De Synthèse
The synthesis of 4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves a multi-step process. The first step is the preparation of 2-isopropyl-6-methylphenylhydrazine hydrochloride, followed by the reaction with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to form 2-isopropyl-6-methylphenylhydrazide-1,5-dimethyl-1H-pyrazole-3-carboxylic acid. The final step involves the nitration of the compound to form 4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide.
Applications De Recherche Scientifique
4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential pharmacological properties. It has been shown to inhibit NAE, which is involved in the activation of the ubiquitin-like protein NEDD8. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which can result in cell cycle arrest and apoptosis. This makes 4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide a potential anti-cancer agent.
Propriétés
Nom du produit |
4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide |
|---|---|
Formule moléculaire |
C16H20N4O3 |
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
1,5-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20N4O3/c1-9(2)12-8-6-7-10(3)13(12)17-16(21)14-15(20(22)23)11(4)19(5)18-14/h6-9H,1-5H3,(H,17,21) |
Clé InChI |
FVSLMYWQYDPOEQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C |
SMILES canonique |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)

![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)


![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)
![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)


